molecular formula C12H7F2NO B11885980 1-Cyano-3-(difluoromethoxy)naphthalene

1-Cyano-3-(difluoromethoxy)naphthalene

Katalognummer: B11885980
Molekulargewicht: 219.19 g/mol
InChI-Schlüssel: HFMYUIRNEZNFSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyano-3-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H7F2NO and a molecular weight of 219.19 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a difluoromethoxy group (-OCF2H) attached to a naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to introduce the difluoromethoxy group.

Industrial Production Methods

Industrial production methods for 1-Cyano-3-(difluoromethoxy)naphthalene are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyano-3-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The compound can undergo substitution reactions where the cyano or difluoromethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

1-Cyano-3-(difluoromethoxy)naphthalene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Cyano-3-(difluoromethoxy)naphthalene involves its interaction with molecular targets and pathways. The cyano group can participate in various chemical reactions, while the difluoromethoxy group can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Cyanonaphthalene: Similar structure but lacks the difluoromethoxy group.

    3-Cyanonaphthalene: Similar structure with the cyano group at a different position.

    1,3-Dicyanonaphthalene: Contains two cyano groups on the naphthalene ring.

Uniqueness

1-Cyano-3-(difluoromethoxy)naphthalene is unique due to the presence of both the cyano and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific research applications and distinguishes it from other similar compounds .

Eigenschaften

Molekularformel

C12H7F2NO

Molekulargewicht

219.19 g/mol

IUPAC-Name

3-(difluoromethoxy)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H7F2NO/c13-12(14)16-10-5-8-3-1-2-4-11(8)9(6-10)7-15/h1-6,12H

InChI-Schlüssel

HFMYUIRNEZNFSW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=C2C#N)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.